N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Description

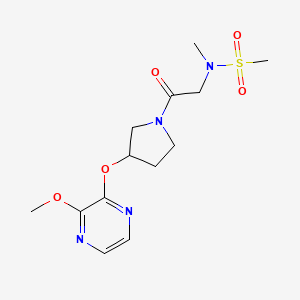

N-(2-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidinyl-pyrrolidinone core linked to a 3-methoxypyrazine moiety. The presence of the methoxy group on pyrazine may enhance solubility, while the sulfonamide group could influence binding affinity and metabolic stability .

Properties

IUPAC Name |

N-[2-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O5S/c1-16(23(3,19)20)9-11(18)17-7-4-10(8-17)22-13-12(21-2)14-5-6-15-13/h5-6,10H,4,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGLZVAVHSFKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC(C1)OC2=NC=CN=C2OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

a) N-[2-(3-Methyl-1-oxo-1,2-dihydro-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide

- Structure: This compound (C₁₁H₁₅N₃O₃S) shares the methanesulfonamide group but replaces the pyrrolidinyl-pyrazine moiety with a fused pyrrolo[1,2-a]pyrazinone ring.

- Physicochemical Properties: Molecular weight: 269.33 g/mol Crystal system: Monoclinic, space group P2₁/c Unit cell parameters: a = 5.492 Å, b = 20.631 Å, c = 11.212 Å, β = 99.95°

b) N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide

- Structure: Features a pyrazolo[3,4-d]pyrimidine core and a chromenone group, with a terminal sulfonamide.

- Physicochemical Properties :

- Key Differences: The chromenone and pyrazolopyrimidine systems introduce planar aromaticity, which may enhance DNA intercalation or kinase inhibition compared to the target compound’s pyrazine-pyrrolidine scaffold.

Heterocyclic Core Modifications

a) N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide

- Structure: Incorporates an oxazolidinone ring and trifluoromethyl substituents.

- Key Differences: The oxazolidinone core and trifluoromethyl groups enhance metabolic stability and hydrophobic interactions, contrasting with the target compound’s reliance on methoxy and pyrrolidine for solubility .

Physicochemical and Pharmacokinetic Trends

Research Implications and Gaps

- Synthetic Accessibility : The target compound’s pyrrolidinyl-pyrazine linker may offer modular synthesis routes compared to fused heterocycles in analogues .

- Data Gaps: Limited experimental data (e.g., solubility, LogP, IC₅₀) hinder direct pharmacological comparisons. Further studies on crystallography and ADME profiles are needed.

Biological Activity

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article delves into the biological activity of this compound, exploring its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several notable structural components:

- Methoxypyrazine Moiety : This group is often associated with various therapeutic effects and may contribute to the compound's biological activity.

- Pyrrolidine Ring : Known for its role in various biological processes, this ring can enhance the compound's interaction with biological targets.

- Acetamide Group : This functional group is significant for its potential role in modulating biological activity.

Cytotoxicity and Anticancer Potential

Research into compounds with similar structures indicates promising cytotoxic effects against various cancer cell lines. For instance, derivatives with methoxypyrazine and pyrrolidine rings have demonstrated moderate to significant cytotoxicity in studies involving A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 12e | A549 | 1.06 ± 0.16 |

| 12e | MCF-7 | 1.23 ± 0.18 |

| 12e | HeLa | 2.73 ± 0.33 |

These values indicate that the compound may effectively inhibit cancer cell proliferation, warranting further investigation into its anticancer properties .

Neuroprotective Effects

Certain derivatives related to this compound have been noted for their neuroprotective abilities, suggesting potential applications in neurodegenerative diseases. This aspect highlights the versatility of compounds containing methoxypyrazine and pyrrolidine groups in targeting different biological pathways .

Case Studies and Research Findings

While direct studies on this compound are scarce, analogous compounds have provided insights into its potential biological activities:

- In Vitro Studies : Compounds with similar structures have been evaluated for their cytotoxicity using the MTT assay, showing varying degrees of effectiveness against cancer cell lines .

- Structure–Activity Relationship (SAR) : Research has indicated that modifications to the methoxypyrazine or pyrrolidine components can significantly influence biological activity, emphasizing the importance of structural optimization in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.